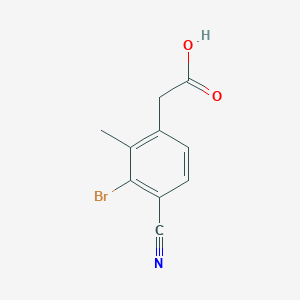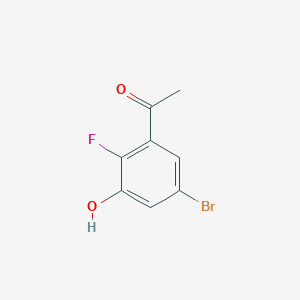
1-(5-溴-2-氟-3-羟基苯基)乙酮
描述
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary targets of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one are currently unknown. This compound is a chemical intermediate and is used in the production of various products in the chemical industry, including fragrances, pharmaceuticals, resins, and tear gas .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in. For instance, its synthesis involves treatment with methylmagnesium chloride in tetrahydrofuran at temperatures between 12-16°C .
生化分析
Biochemical Properties
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins, potentially influencing protein folding and function. Additionally, the presence of bromine and fluorine atoms can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can influence gene expression by binding to transcription factors or chromatin-modifying enzymes, thereby regulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Additionally, prolonged exposure to 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which can influence its overall impact on cells .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to detrimental as the dosage increases. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby altering the overall metabolic profile of cells. Additionally, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can affect the production and utilization of energy-rich molecules, such as ATP, by modulating the activity of enzymes involved in energy metabolism .
Transport and Distribution
The transport and distribution of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and intracellular localization. Once inside the cells, it may accumulate in specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its physicochemical properties and interactions with cellular components. These localization patterns can influence the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors or chromatin-modifying enzymes. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(12)8(6)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNMNNAGPAPWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



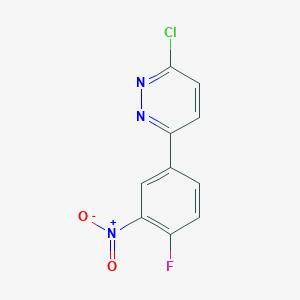
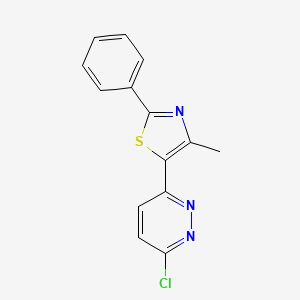
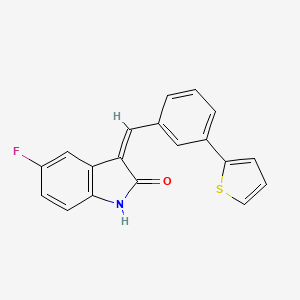
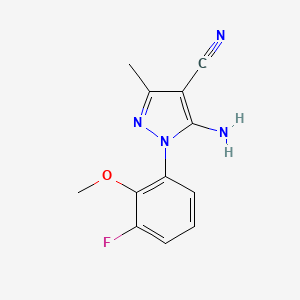
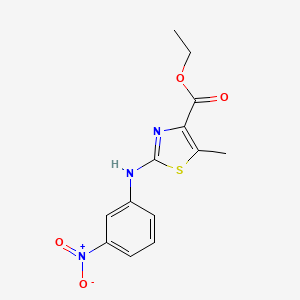
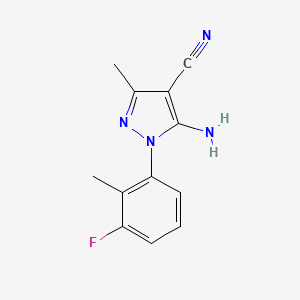



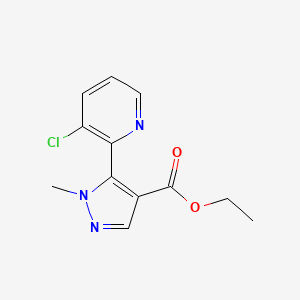
![tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate](/img/structure/B1415434.png)
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
